

Spectroscopic Characterization of 1-Ethynyl-1-cyclohexanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Ethynyl-1-cyclohexanol**

Cat. No.: **B7769200**

[Get Quote](#)

Introduction

1-Ethynyl-1-cyclohexanol is a versatile building block in organic synthesis, finding applications in the pharmaceutical and materials science sectors.^[1] Its unique structure, featuring a tertiary alcohol on a cyclohexane ring directly attached to a terminal alkyne, imparts specific reactivity and physical properties. Accurate and comprehensive characterization of this molecule is paramount for its effective use, ensuring purity, confirming identity, and enabling reaction monitoring. This guide provides an in-depth analysis of the spectroscopic data of **1-Ethynyl-1-cyclohexanol**, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. We will delve into the interpretation of these spectra, underpinned by the fundamental principles of each technique, and discuss the experimental considerations that ensure data of the highest quality and reliability.

Molecular Structure and Key Spectroscopic Features

The structure of **1-Ethynyl-1-cyclohexanol** presents several key features that give rise to characteristic signals in its NMR and IR spectra. The presence of a hydroxyl group (-OH), a terminal alkyne (C≡C-H), and a cyclohexyl ring system allows for unambiguous identification and structural confirmation through spectroscopic methods.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The ¹H NMR spectrum of **1-Ethynyl-1-cyclohexanol**, typically recorded in a deuterated solvent such as chloroform-d (CDCl₃), displays distinct signals corresponding to the ethynyl, hydroxyl, and cyclohexyl protons.

Experimental Protocol: ¹H NMR Spectroscopy

A standard approach for acquiring a high-quality ¹H NMR spectrum of **1-Ethynyl-1-cyclohexanol** is as follows:

- **Sample Preparation:** A solution of **1-Ethynyl-1-cyclohexanol** is prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- **Instrument Setup:** The experiment is performed on a high-resolution NMR spectrometer, for instance, a 400 MHz instrument.
- **Data Acquisition:** A standard one-dimensional proton pulse sequence is utilized. Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width that encompasses all expected proton signals.

The choice of CDCl₃ as the solvent is strategic; it is a common and effective solvent for a wide range of organic compounds and its residual proton signal (at ~7.26 ppm) typically does not interfere with the signals of interest for this molecule.

Data Summary: ¹H NMR

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~2.5	Singlet	1H	$\equiv\text{C-H}$
~1.9	Singlet	1H	-OH
~1.8 - 1.2	Multiplet	10H	Cyclohexyl -CH ₂ -

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of **1-Ethynyl-1-cyclohexanol** is characterized by three main regions:

- The Acetylenic Proton: A sharp singlet appearing around 2.5 ppm is characteristic of the terminal alkyne proton ($\equiv\text{C-H}$). Its downfield shift relative to aliphatic protons is due to the magnetic anisotropy of the carbon-carbon triple bond. The singlet nature of this peak is a result of the absence of neighboring protons to couple with.
- The Hydroxyl Proton: The hydroxyl proton (-OH) typically appears as a broad singlet around 1.9 ppm. The chemical shift and broadness of this signal can be highly variable and are influenced by factors such as concentration, temperature, and solvent, due to hydrogen bonding.
- The Cyclohexyl Protons: The ten protons of the cyclohexane ring give rise to a complex multiplet in the upfield region, typically between 1.2 and 1.8 ppm. The overlapping signals are due to the similar chemical environments of the axial and equatorial protons on the six-membered ring.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) provides valuable information about the carbon framework of a molecule. Each unique carbon atom in **1-Ethynyl-1-cyclohexanol** gives rise to a distinct signal in the ¹³C NMR spectrum.

Experimental Protocol: ^{13}C NMR Spectroscopy

The acquisition of a ^{13}C NMR spectrum generally requires a greater number of scans compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.

- **Sample Preparation:** The same sample prepared for ^1H NMR can be used.
- **Instrument Setup:** The experiment is performed on the same NMR spectrometer, switching to the ^{13}C channel.
- **Data Acquisition:** A standard proton-decoupled ^{13}C NMR pulse sequence is employed to simplify the spectrum by removing C-H coupling, resulting in a spectrum of singlets for each unique carbon. A sufficient number of scans are accumulated to obtain a good signal-to-noise ratio.

Data Summary: ^{13}C NMR

Chemical Shift (δ , ppm)	Assignment
~87	$\equiv\text{C-H}$
~72	$-\text{C}\equiv$
~68	C-OH
~40	Cyclohexyl CH_2
~25	Cyclohexyl CH_2
~23	Cyclohexyl CH_2

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

Interpretation of the ^{13}C NMR Spectrum

The ^{13}C NMR spectrum provides a clear carbon count and identifies the key functional groups:

- **The Alkynyl Carbons:** Two distinct signals in the range of 70-90 ppm are characteristic of the sp-hybridized carbons of the alkyne. The carbon bearing the proton ($\equiv\text{C-H}$) typically appears at a slightly higher chemical shift than the quaternary carbon ($-\text{C}\equiv$).

- The Quaternary Carbon: The signal around 68 ppm corresponds to the sp^3 -hybridized quaternary carbon of the cyclohexane ring to which the hydroxyl and ethynyl groups are attached. This carbon is deshielded due to the electronegative oxygen atom.
- The Cyclohexyl Carbons: The remaining signals in the upfield region (~23-40 ppm) correspond to the five CH_2 groups of the cyclohexane ring. The slight differences in their chemical shifts are due to their relative positions in the ring.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy

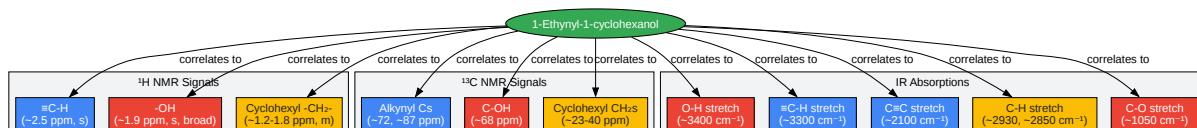
IR spectra can be obtained using several techniques. For **1-Ethynyl-1-cyclohexanol**, which is a low-melting solid, the following methods are common:

- KBr Pellet: A small amount of the solid sample is finely ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet.
- Nujol Mull: The solid is ground with a few drops of Nujol (a mineral oil) to form a paste, which is then spread between two salt plates (e.g., NaCl or KBr).
- Attenuated Total Reflectance (ATR): A small amount of the sample is placed directly on the ATR crystal. This is a rapid and convenient method that requires minimal sample preparation.

Data Summary: IR Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
~3400	Strong, Broad	O-H stretch	Alcohol (-OH)
~3300	Strong, Sharp	≡C-H stretch	Terminal Alkyne
~2930, ~2850	Strong	C-H stretch	Cyclohexyl (sp ³ C-H)
~2100	Weak to Medium, Sharp	C≡C stretch	Alkyne
~1050	Strong	C-O stretch	Tertiary Alcohol

Interpretation of the IR Spectrum


The IR spectrum of **1-Ethynyl-1-cyclohexanol** provides clear evidence for its key functional groups:

- Hydroxyl Group: A strong and broad absorption band around 3400 cm⁻¹ is the characteristic stretching vibration of the O-H bond in the alcohol. The broadness of this peak is due to intermolecular hydrogen bonding.
- Terminal Alkyne: Two distinct peaks confirm the presence of the terminal ethynyl group:
 - A strong, sharp peak around 3300 cm⁻¹ corresponds to the ≡C-H stretching vibration.
 - A weaker, sharp absorption around 2100 cm⁻¹ is due to the C≡C stretching vibration. The terminal nature of the alkyne results in a more intense ≡C-H stretch compared to the C≡C stretch.
- Cyclohexyl Group: Strong absorptions in the 2850-2930 cm⁻¹ region are characteristic of the C-H stretching vibrations of the sp³-hybridized carbons in the cyclohexane ring.
- Carbon-Oxygen Bond: A strong band around 1050 cm⁻¹ is attributed to the C-O stretching vibration of the tertiary alcohol.

Visualization of Spectroscopic Correlations

To visualize the relationship between the molecular structure and the spectroscopic data, the following diagrams are provided.

Caption: Molecular structure of **1-Ethynyl-1-cyclohexanol**.

[Click to download full resolution via product page](#)

Caption: Correlation of molecular structure with key spectroscopic signals.

Conclusion

The combined application of ^1H NMR, ^{13}C NMR, and IR spectroscopy provides a comprehensive and unambiguous characterization of **1-Ethynyl-1-cyclohexanol**. Each technique offers complementary information, allowing for the confident identification of all key functional groups and the overall molecular structure. A thorough understanding of the principles behind these spectroscopic methods and the careful execution of experimental protocols are essential for obtaining high-quality data that can be reliably interpreted. This guide serves as a foundational resource for researchers and professionals working with this important chemical intermediate, enabling its effective utilization in various scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- To cite this document: BenchChem. [Spectroscopic Characterization of 1-Ethynyl-1-cyclohexanol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7769200#spectroscopic-data-nmr-ir-of-1-ethynyl-1-cyclohexanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com